
5-(2-Hydroxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes a hydroxyethyl group and multiple methyl groups attached to an indene-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indene-dione derivative with a hydroxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the indene-dione core can be reduced to form corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the carbonyl groups results in alcohols.
Aplicaciones Científicas De Investigación
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The indene-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-HYDROXYETHYL METHACRYLATE (HEMA): A widely studied monomer used in polymer chemistry.
5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLE: Known for its applications in drug synthesis and as a biochemical reagent.
ICARIDIN: An insect repellent with a hydroxyethyl group, used for its broad efficacy against arthropods.
Uniqueness
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its indene-dione core structure, which imparts distinct chemical and biological properties. Its multiple methyl groups and hydroxyethyl functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-2,2,4,6-tetramethylindene-1,3-dione |
InChI |
InChI=1S/C15H18O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,16H,5-6H2,1-4H3 |
Clave InChI |
SSPXAIRHWPMXAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
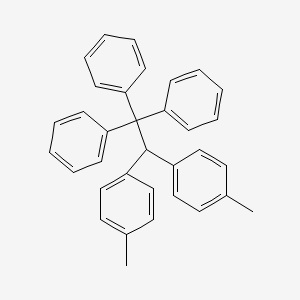
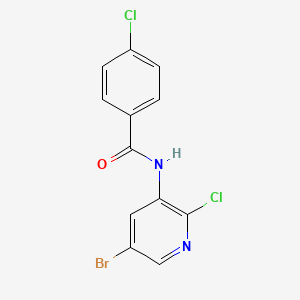
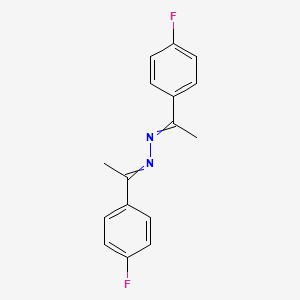
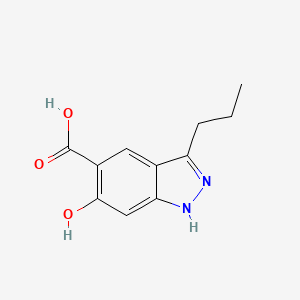
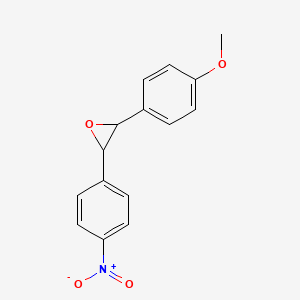
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
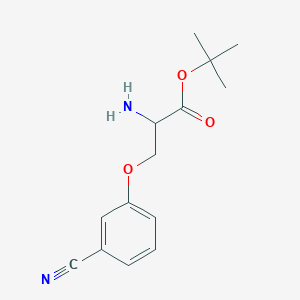
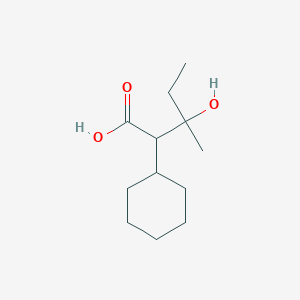
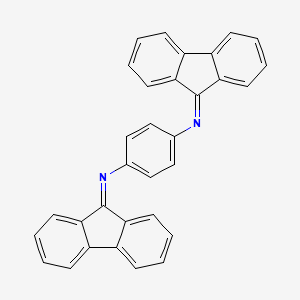
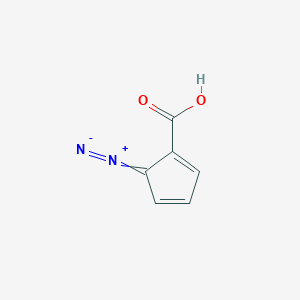
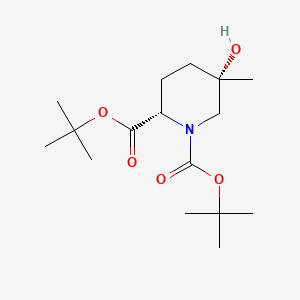
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)

